molecular formula C26H32O4 B14328996 3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one CAS No. 98458-44-7

3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one

Katalognummer: B14328996
CAS-Nummer: 98458-44-7
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: AEKQKYNABLEVBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its benzopyran core structure is particularly significant in medicinal chemistry for designing new therapeutic agents.

Eigenschaften

CAS-Nummer

98458-44-7

Molekularformel

C26H32O4

Molekulargewicht

408.5 g/mol

IUPAC-Name

3-(4-ethoxyphenyl)-7-nonoxychromen-2-one

InChI

InChI=1S/C26H32O4/c1-3-5-6-7-8-9-10-17-29-23-16-13-21-18-24(26(27)30-25(21)19-23)20-11-14-22(15-12-20)28-4-2/h11-16,18-19H,3-10,17H2,1-2H3

InChI-Schlüssel

AEKQKYNABLEVBB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.